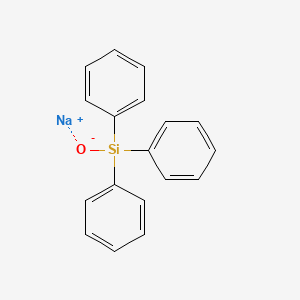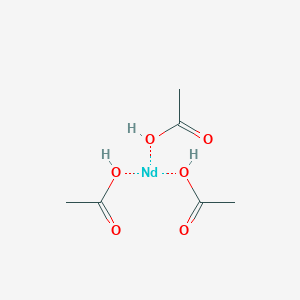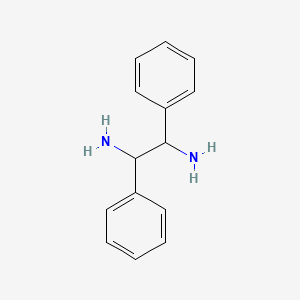
Hemin (ferriprotoporphyrin IX chloride), min. 95
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is commonly used in the treatment of acute attacks of porphyria, a group of disorders caused by abnormalities in the chemical steps leading to the production of heme . Hemin is an iron-containing molecule related to hemoglobin and myoglobin, proteins that carry oxygen in blood and muscle, respectively .
Métodos De Preparación
Hemin can be prepared from hemoglobin solutions by heating with acetic acid and sodium chloride . The process involves the oxidation of hemoglobin to hemin, followed by purification. Industrial production methods often involve the extraction of hemin from bovine gallbladders .
Análisis De Reacciones Químicas
Hemin undergoes various chemical reactions, including:
Oxidation: Hemin can be oxidized to form hematin, where the iron is in the ferric state (Fe^3+).
Reduction: Hemin can be reduced to heme, where the iron is in the ferrous state (Fe^2+).
Substitution: Hemin can form complexes with various ligands, such as ammonia, leading to the formation of different coordination compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite. The major products formed from these reactions include hematin and various heme complexes .
Aplicaciones Científicas De Investigación
Hemin has a wide range of scientific research applications:
Mecanismo De Acción
Hemin exerts its effects by interacting with specific cellular pathways. Upon administration, hemin is taken up by hepatocytes where it acts to repress the transcription of delta-aminolevulinic acid synthase (ALAS1), the rate-limiting enzyme in heme biosynthesis . This reduces the production of porphyrins and their toxic precursors, thereby stabilizing hemoprotein levels .
Comparación Con Compuestos Similares
Hemin is similar to other heme compounds such as hematin and heme B. it is unique in its ability to form stable complexes with various ligands and its specific use in treating porphyria . Other similar compounds include:
Hematin: Differing from hemin by having a hydroxide ion instead of a chloride ion.
Heme B: Found in hemoglobin and myoglobin, with iron in the ferrous state (Fe^2+).
Hemin’s unique properties and applications make it a valuable compound in various scientific and medical fields.
Propiedades
IUPAC Name |
3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate;iron(3+);chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N4O4.ClH.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,17,20-21,24-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42);1H;/q;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHNWLLCUZFMDK-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)[O-])N2)CCC(=O)[O-])C)C)C=C)C)C=C.[Cl-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50ClFeN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![DI-Micro-chlorobis[2-[(dimethylamino)methyl]phenyl-C,N]dipalladium](/img/structure/B1144214.png)



